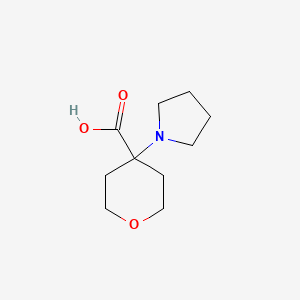

4-pyrrolidin-1-yltetrahydro-2H-pyran-4-carboxylic acid

Description

Properties

IUPAC Name |

4-pyrrolidin-1-yloxane-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c12-9(13)10(3-7-14-8-4-10)11-5-1-2-6-11/h1-8H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UONVUXSKWDEQAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2(CCOCC2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-pyrrolidin-1-yltetrahydro-2H-pyran-4-carboxylic acid typically involves the construction of the pyrrolidine and tetrahydropyran rings followed by their subsequent coupling. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a pyrrolidine derivative with a tetrahydropyran derivative in the presence of a strong acid or base can yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-pyrrolidin-1-yltetrahydro-2H-pyran-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-pyrrolidin-1-yltetrahydro-2H-pyran-4-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-pyrrolidin-1-yltetrahydro-2H-pyran-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs, highlighting substituent differences and their implications:

Functional Implications of Substituents

Aromatic vs. Aliphatic Substituents: The 2-methoxyphenyl group in 1039931-72-0 enhances lipophilicity, favoring membrane permeability and aryl-receptor interactions (e.g., in G-protein-coupled receptors) . In contrast, the pyrrolidine in the parent compound provides basicity and hydrogen-bond donor/acceptor capacity, critical for enzyme active-site binding .

Stereochemical Influence :

- The (S)-enantiomer (173306-82-6) demonstrates the importance of stereochemistry in biological activity. For example, enantiopure compounds often exhibit higher target specificity, as seen in antiviral agents like baloxavir .

The pyridinylmethyl group in 1393330-60-3 adds a basic nitrogen, enabling pH-dependent solubility and metal coordination (e.g., zinc-binding in metalloproteases) .

Research and Application Highlights

- Pharmaceutical Intermediates : The parent compound and its pyrrolidine/piperidine analogs are widely used in synthesizing HCV protease inhibitors (e.g., grazoprevir analogs) .

- Material Science : Pyridinylmethyl-substituted derivatives (e.g., 1393330-60-3) show promise in metal-organic frameworks (MOFs) for drug delivery .

Biological Activity

4-Pyrrolidin-1-yltetrahydro-2H-pyran-4-carboxylic acid, a compound with a complex structure, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 185.25 g/mol. The structure features a pyrrolidine ring fused with a tetrahydropyran ring, which contributes to its unique biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C10H17N1O2 |

| Molecular Weight | 185.25 g/mol |

| CAS Number | 933752-27-3 |

Synthesis

The synthesis of this compound typically involves the reaction of pyrrolidine with tetrahydropyran derivatives under specific conditions. A common method includes nucleophilic substitution reactions where pyrrolidine acts as a nucleophile, facilitating the formation of the desired compound through the use of organic solvents such as dichloromethane or tetrahydrofuran .

Antibacterial Activity

Research indicates that derivatives containing the tetrahydropyran scaffold exhibit significant antibacterial properties. For example, certain analogs have shown effectiveness against various Gram-positive bacteria, indicating potential as antibacterial agents. In a study evaluating several derivatives, compounds demonstrated lower IC50 values than standard antibiotics like ampicillin .

Antitumoral Activity

The antitumoral potential of this compound has been investigated through various assays. Compounds derived from this scaffold have been shown to inhibit cell proliferation in human colorectal cancer cells (HCT-116) by targeting cyclin-dependent kinase 2 (CDK2). This inhibition leads to reduced expression levels of CDK2 protein and gene, suggesting a mechanism for inducing apoptosis in cancer cells .

Antioxidant Activity

The antioxidant capacity of this compound has also been assessed using DPPH radical scavenging assays. Derivatives have exhibited strong scavenging activities, comparable to established antioxidants such as butylated hydroxytoluene (BHT). This property is crucial for mitigating oxidative stress-related damage in biological systems .

Case Studies and Research Findings

- Antibacterial Efficacy : In a comparative study, several derivatives were tested against bacterial strains. Compounds 4g and 4j inhibited all tested Gram-positive isolates, demonstrating lower IC50 values than ampicillin, highlighting their potential as effective antibacterial agents .

- Antitumor Mechanism : A detailed investigation into the cytotoxic effects on HCT-116 cells revealed that compounds 4d and 4k not only inhibited cell proliferation but also induced apoptosis via caspase activation. This suggests that these compounds could be developed into therapeutic agents targeting colorectal cancer .

- Antioxidant Profile : The antioxidant activities were quantified, showing that compounds derived from the tetrahydropyran scaffold displayed significant free radical scavenging abilities, with some achieving up to 90% scavenging efficiency at specific concentrations .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-pyrrolidin-1-yltetrahydro-2H-pyran-4-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves functionalizing tetrahydropyran-4-carboxylic acid derivatives (e.g., esterification or amidation) followed by introducing the pyrrolidine moiety via nucleophilic substitution. For example, and describe multi-step syntheses using catalysts like NaOH in dichloromethane. Yield optimization requires precise control of stoichiometry, temperature, and solvent polarity. Lower yields (<50%) may arise from steric hindrance during pyrrolidine coupling .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Key techniques include:

- HPLC : Assess purity (>98% as per and ).

- Melting Point (mp) : Compare with literature values (e.g., mp 87–89°C for the parent tetrahydro-2H-pyran-4-carboxylic acid; ).

- NMR/FTIR : Confirm functional groups (e.g., carboxylic acid C=O stretch ~1700 cm⁻¹, pyrrolidine N-H vibrations).

Discrepancies in mp or spectral data may indicate residual solvents or by-products .

Q. What purification strategies are effective for removing by-products in its synthesis?

- Methodological Answer : Use column chromatography with polar stationary phases (e.g., silica gel) and gradient elution (hexane/ethyl acetate). Recrystallization from ethanol/water mixtures can further enhance purity, as demonstrated in for structurally similar piperidine derivatives .

Advanced Research Questions

Q. How can computational modeling predict the stereochemical outcomes of pyrrolidine substitution in this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations can model transition states to predict regioselectivity. For example, highlights X-ray crystallography data for analogous piperazine-carboxylates, which can validate computational predictions of bond angles and steric effects. Molecular docking may further assess interactions with biological targets .

Q. What strategies resolve contradictions in reported physical properties (e.g., solubility, melting points)?

- Methodological Answer : Discrepancies may arise from polymorphic forms or hydration states. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can identify polymorph transitions. notes variations in mp (264.5°C for tetrahydro-2H-pyran-4-carboxylic acid), suggesting sensitivity to crystallization conditions. Cross-validate with multiple analytical techniques .

Q. How do catalytic systems (e.g., Pd/Cu) influence the synthesis of structurally related heterocyclic carboxylic acids?

- Methodological Answer : demonstrates that palladium catalysts enhance cyclization efficiency in pyridine-carboxylic acid derivatives, while copper catalysts favor Ullmann-type couplings. For the target compound, screen catalysts under inert atmospheres and monitor reaction progress via LC-MS to optimize selectivity .

Q. What are the challenges in scaling up laboratory-scale synthesis to pilot production?

- Methodological Answer : Key issues include:

- By-Product Accumulation : Use flow chemistry to improve mixing and heat transfer (noted in for batch reactions).

- Safety : Handle corrosive intermediates (e.g., sulfonyl chlorides; ) with appropriate PPE and containment.

- Yield Consistency : Statistical Design of Experiments (DoE) can identify critical parameters (e.g., temperature, pH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.